molecular formula C14H19NO3 B1390159 methyl (2S)-4-(3,5-dimethylphenoxy)pyrrolidine-2-carboxylate CAS No. 1217738-62-9

methyl (2S)-4-(3,5-dimethylphenoxy)pyrrolidine-2-carboxylate

Cat. No.: B1390159
CAS No.: 1217738-62-9
M. Wt: 249.3 g/mol
InChI Key: NVFSMUVIDRJREI-ABLWVSNPSA-N
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Description

Methyl (2S)-4-(3,5-dimethylphenoxy)pyrrolidine-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates This compound is characterized by the presence of a pyrrolidine ring substituted with a carboxylate group and a phenoxy group with two methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-4-(3,5-dimethylphenoxy)pyrrolidine-2-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced through an etherification reaction using 3,5-dimethylphenol and an appropriate leaving group.

    Esterification: The carboxylate group can be esterified using methanol and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of acid or base catalysts to enhance reaction rates.

    Solvents: Selection of solvents that improve the solubility of reactants and products.

    Temperature and Pressure: Control of temperature and pressure to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-4-(3,5-dimethylphenoxy)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated derivatives, other substituted phenoxy compounds.

Scientific Research Applications

Methyl (2S)-4-(3,5-dimethylphenoxy)pyrrolidine-2-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of methyl (2S)-4-(3,5-dimethylphenoxy)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors that mediate cellular responses.

    Pathways: Modulation of signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-4-phenoxypyrrolidine-2-carboxylate: Lacks the methyl substituents on the phenoxy group.

    Ethyl (2S)-4-(3,5-dimethylphenoxy)pyrrolidine-2-carboxylate: Has an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl (2S)-4-(3,5-dimethylphenoxy)pyrrolidine-2-carboxylate is unique due to the presence of the 3,5-dimethylphenoxy group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

methyl (2S)-4-(3,5-dimethylphenoxy)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-9-4-10(2)6-11(5-9)18-12-7-13(15-8-12)14(16)17-3/h4-6,12-13,15H,7-8H2,1-3H3/t12?,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFSMUVIDRJREI-ABLWVSNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2CC(NC2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)OC2C[C@H](NC2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl (2S)-4-(3,5-dimethylphenoxy)pyrrolidine-2-carboxylate
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methyl (2S)-4-(3,5-dimethylphenoxy)pyrrolidine-2-carboxylate
Reactant of Route 3
methyl (2S)-4-(3,5-dimethylphenoxy)pyrrolidine-2-carboxylate
Reactant of Route 4
methyl (2S)-4-(3,5-dimethylphenoxy)pyrrolidine-2-carboxylate
Reactant of Route 5
methyl (2S)-4-(3,5-dimethylphenoxy)pyrrolidine-2-carboxylate
Reactant of Route 6
methyl (2S)-4-(3,5-dimethylphenoxy)pyrrolidine-2-carboxylate

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